An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol
An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of (2-Amino-4,5-difluorophenyl)methanol, serving as a valuable resource for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Amino-4,5-difluorophenyl)methanol is presented below. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, remain limited in publicly available literature.
Table 1: Chemical and Physical Properties of (2-Amino-4,5-difluorophenyl)methanol
| Property | Value | Source |
| IUPAC Name | (2-Amino-4,5-difluorophenyl)methanol | [1][] |
| CAS Number | 748805-87-0 | [1][] |
| Molecular Formula | C₇H₇F₂NO | [3] |
| Molecular Weight | 159.13 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 159.04958 Da | [3] |
Synthesis
General Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid
This protocol describes a plausible method for the synthesis of (2-Amino-4,5-difluorophenyl)methanol.
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (using an ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure (2-Amino-4,5-difluorophenyl)methanol.
Logical Workflow for Synthesis:
Spectral Data
While specific spectra for (2-Amino-4,5-difluorophenyl)methanol are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The aromatic signals will exhibit splitting patterns influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A signal for the benzylic carbon will also be present.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.13 g/mol ).
Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, which can positively impact a drug's efficacy and pharmacokinetics.
While specific biological activities for (2-Amino-4,5-difluorophenyl)methanol have not been extensively reported, its structural motif suggests potential for its use as a key intermediate in the synthesis of a variety of biologically active molecules. Substituted benzylamines are a common feature in many pharmacologically active compounds.
Potential Research Applications:
-
Scaffold for Library Synthesis: This compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.
-
Probing Structure-Activity Relationships (SAR): The difluoro substitution pattern provides a unique electronic and steric environment that can be exploited in SAR studies to understand drug-target interactions.
Signaling Pathway Relationship:
